ethyl 2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate
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Description
Synthesis Analysis
The synthesis of related compounds often involves cyclization processes or domino reactions . For instance, a series of novel compounds incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety were obtained by the intramolecular cyclization of 6-methylthio-pyrimidine, 6-(benzoylmethyl)thio-pyrimidine and 2-[(5-cyano-4-methyl-2-phenylpyrimidin-6-yl)thio]-3-dimethyl-amino-1-phenyl-prop-2-en-1-one with appropriate amines and enaminone compounds .Molecular Structure Analysis
The molecular structure of related compounds can be determined using various spectroscopic techniques. For instance, the structure of 5-phenylthieno[2,3-d]pyrimidine-4-thiol, a related compound, was established from its spectral data, elemental analysis, and X-ray crystal analysis .Future Directions
The future directions for research on “ethyl 2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the broad spectrum of biological activities exhibited by pyrimidine derivatives and related fused heterocycles , these compounds may have potential applications in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
ethyl 2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-3-14(18(21)22-4-2)24-17-15-13(12-8-6-5-7-9-12)10-23-16(15)19-11-20-17/h5-11,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWYXIKASQIIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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